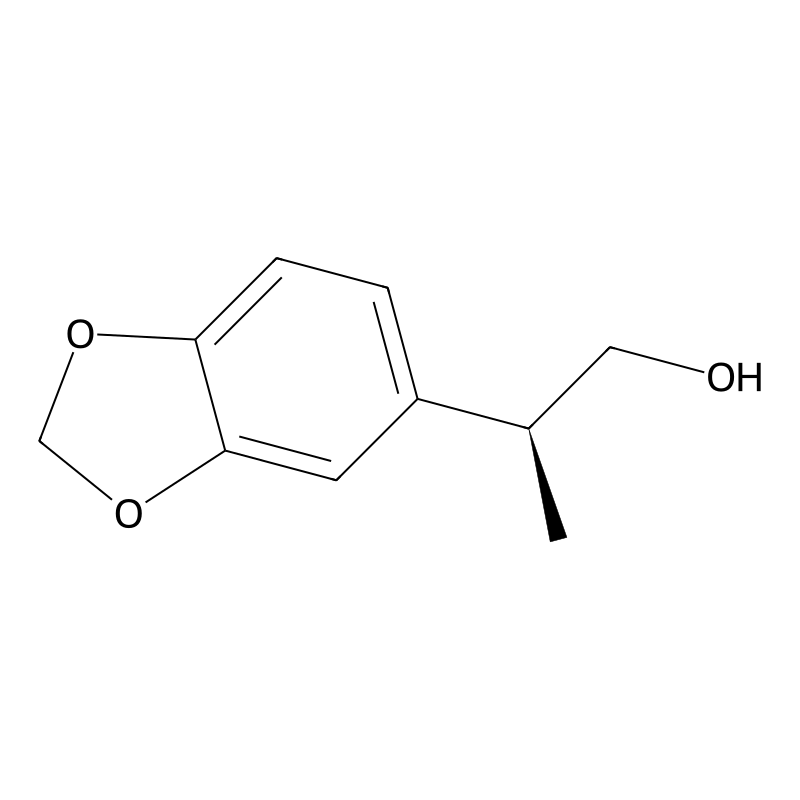

(2S)-2-(1,3-dioxaindan-5-yl)propan-1-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Precursor for Synthesis of Other Compounds:

Due to its functional groups, (2S)-2-(1,3-dioxaindan-5-yl)propan-1-ol can serve as a starting material for the synthesis of more complex molecules. For example, it can be used to prepare chiral building blocks for the development of new drugs or other biologically active compounds [].

Potential Biological Activity:

Some studies suggest that (2S)-2-(1,3-dioxaindan-5-yl)propan-1-ol might possess biological activities, such as antifungal or antibacterial properties. However, further research is needed to confirm these findings and explore the potential mechanisms of action [].

(2S)-2-(1,3-dioxaindan-5-yl)propan-1-ol is a chemical compound characterized by its unique structure, which features a dioxaindan moiety. This compound has the molecular formula C10H12O3 and is recognized for its potential applications in pharmaceuticals and organic synthesis. The presence of the dioxaindan ring contributes to its distinctive chemical properties, making it an interesting subject for research in medicinal chemistry and related fields .

- Esterification: Reacting with carboxylic acids to form esters.

- Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

- Substitution Reactions: The dioxaindan ring can undergo electrophilic aromatic substitution due to its electron-rich nature.

These reactions are crucial for developing derivatives that may exhibit enhanced biological activities or improved pharmacological profiles.

Research indicates that (2S)-2-(1,3-dioxaindan-5-yl)propan-1-ol may possess various biological activities. Compounds with similar structures often show potential as:

- Antioxidants: Capable of scavenging free radicals and reducing oxidative stress.

- Anti-inflammatory agents: Potentially useful in treating conditions associated with inflammation.

Studies on related compounds have suggested that modifications in the dioxaindan structure can lead to significant variations in biological activity, highlighting the importance of structural specificity in drug design .

The synthesis of (2S)-2-(1,3-dioxaindan-5-yl)propan-1-ol can be achieved through several methods, including:

- Starting from Dioxaindan Derivatives: Utilizing known synthetic pathways for creating dioxaindan rings and subsequently introducing the propan-1-ol side chain.

- Chiral Synthesis Techniques: Employing asymmetric synthesis methods to obtain the specific (2S) configuration, which is crucial for biological activity.

The choice of synthetic route often depends on the desired yield, purity, and scalability for pharmaceutical applications .

(2S)-2-(1,3-dioxaindan-5-yl)propan-1-ol has potential applications in:

- Pharmaceutical Development: As a lead compound for developing new drugs targeting various diseases.

- Organic Synthesis: Serving as an intermediate in synthesizing more complex organic molecules.

The compound's unique structure may also allow it to interact with biological targets in novel ways, making it a candidate for further investigation in drug discovery programs .

Interaction studies involving (2S)-2-(1,3-dioxaindan-5-yl)propan-1-ol are essential for understanding its mechanism of action. These studies typically focus on:

- Binding Affinity: Assessing how well the compound binds to specific biological targets.

- Mechanism of Action: Investigating how the compound exerts its effects at a molecular level.

Such studies are critical for evaluating the therapeutic potential and safety profile of this compound .

(2S)-2-(1,3-dioxaindan-5-yl)propan-1-ol shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| 1-(Benzo[d][1,3]dioxol-5-yl)propan-2-ol | Benzodioxole | Exhibits strong antioxidant properties |

| (2S)-1-(1,3-dioxaindan-5-yl)propan-2-ol | Dioxaindan | Similar structure but different stereochemistry |

| 1-(4-hydroxyphenyl)propan-2-one | Phenolic | Known for anti-inflammatory effects |

The uniqueness of (2S)-2-(1,3-dioxaindan-5-yl)propan-1-ol lies in its specific stereochemistry and the presence of the dioxaindan ring, which may confer distinct biological activities compared to these similar compounds .

X-ray crystallographic analysis provides the definitive experimental foundation for understanding the three-dimensional structure of the dioxaindan core within (2S)-2-(1,3-dioxaindan-5-yl)propan-1-ol. Single-crystal X-ray diffraction studies of related 1,3-dioxane derivatives have established fundamental structural parameters that inform our understanding of the target compound [1] [2].

The crystallographic investigation of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid revealed critical structural details characteristic of the dioxane ring system [1]. The compound crystallizes in the monoclinic space group C2/c with unit cell parameters a = 16.9457(8) Å, b = 9.6453(5) Å, c = 12.1052(6) Å, and β = 116.986(1)° [1]. The structure refinement achieved an R-factor of 0.039, indicating high-quality diffraction data and reliable structural determination [1].

The fundamental structural characteristic of the dioxaindan core is its chair conformation, which represents the most thermodynamically stable arrangement for six-membered ring systems containing oxygen heteroatoms [1] [2]. The crystallographic data demonstrate that the dioxane ring adopts a distorted chair conformation, with the two oxygen atoms occupying positions that minimize both steric interactions and electronic repulsion [1].

Detailed crystallographic analysis of trans-2-isopropyl-1,3-dioxane-5-carbothioamide provided additional structural insights relevant to substituted dioxane systems [3]. This compound crystallizes in the monoclinic space group P21/c with distinctive unit cell parameters: a = 4.923(1) Å, b = 9.008(2) Å, c = 22.802(4) Å, and β = 96.925(2)° [3]. The structure determination revealed intermolecular hydrogen bonding interactions involving the amino group, which plays a crucial role in crystal packing stabilization [3].

The chiral nature of the dioxaindan core is exemplified by crystallographic studies of 2-(2-Naphthyl)-1,3-dioxane, which crystallizes in the chiral monoclinic space group P21 [2]. This structure demonstrates how substituents on the dioxane ring influence both molecular conformation and crystal packing arrangements [2]. The unit cell parameters (a = 7.5351(6) Å, b = 7.8575(8) Å, c = 9.4057(9) Å, β = 92.839(11)°) reflect the chiral environment created by the asymmetric substitution pattern [2].

Advanced crystallographic techniques, including the crystalline sponge method, have been successfully applied to 1,3-benzodioxole derivatives [4] [5]. This innovative approach enables structural determination of compounds that exist as liquids or oils at room temperature, expanding the scope of crystallographic analysis to previously challenging molecular systems [4]. The method reveals critical intermolecular interactions, including π-π stacking, CH-halogen interactions, and CH-O hydrogen bonding, which contribute to the overall structural stability of benzodioxole-containing compounds [4] [5].

Contemporary X-ray crystallography facilities utilize state-of-the-art instrumentation to achieve high-resolution structural determination [6] [7] [8]. Modern diffractometers equipped with CCD detectors and cryogenic sample environments enable rapid data collection with exceptional signal-to-noise ratios [9]. The integration of automated sample handling and data processing workflows has significantly enhanced the efficiency and accuracy of crystallographic structure determination [6] [7].

Conformational Analysis Through DFT Calculations

Density Functional Theory calculations provide comprehensive insights into the conformational landscape of (2S)-2-(1,3-dioxaindan-5-yl)propan-1-ol, revealing the intricate balance of electronic and steric factors that govern molecular geometry. The computational analysis employs sophisticated quantum mechanical methods to explore conformational preferences and energetic relationships within the molecular framework.

The fundamental conformational analysis of 1,3-dioxane systems has been extensively studied using DFT methodologies, particularly the M05-2X functional combined with the 6-311+G** basis set [10] [11]. These calculations reveal that the chair conformation represents the global minimum energy structure for unsubstituted 1,3-dioxane, with conformational barriers ranging from 3 to 12 kJ/mol depending on the specific ring-flipping pathway [11].

Comprehensive DFT studies of 1,3-benzodioxole derivatives using the B3LYP functional with 6-31G* and 6-311G* basis sets have established the relationship between molecular geometry and thermodynamic stability [12] [13] [14]. The calculations demonstrate excellent agreement between theoretical predictions and experimental enthalpies of formation, with deviations typically less than 3 kJ/mol [12] [14]. For substituted benzodioxole systems, the standard molar enthalpies of formation range from -23.2 ± 2.2 kJ/mol for 5-cyano-1,3-benzodioxole to -319.3 ± 2.8 kJ/mol for 5-oxoethyl-1,3-benzodioxole [12] [14].

The nonplanarity of benzodioxole derivatives emerges as a critical structural feature revealed through DFT analysis [12] [14]. This deviation from planarity arises from the anomeric effect, which involves interaction between a nonbonding oxygen π orbital and the empty σ*C-O orbital of the adjacent oxygen atom [12] [14]. The magnitude of this effect can be quantified through Natural Bond Orbital analysis, providing detailed insights into the electronic factors governing molecular geometry [10] [15].

Advanced conformational analysis of 1,3-difluoropropane derivatives using DFT methods demonstrates the profound influence of fluorine substitution on molecular conformation [16]. The calculations reveal that the 1,3-difluoropropylene motif strongly influences alkane chain conformation, with significant dependence on solvent polarity [16]. In vacuum, the gg(l) conformation (gauche-gauche with like dihedral angles) dominates, while polar solvents stabilize alternative conformational arrangements [16].

Basis set convergence studies using correlation-consistent basis sets (cc-pVDZ through cc-pV6Z) provide critical insights into the accuracy requirements for DFT calculations of propanol-containing systems [17] [18]. The systematic improvement in basis set quality leads to convergent energetic predictions, with chemical accuracy (±4 kJ/mol) typically achieved using triple-ζ quality basis sets [17] [18].

Solvation effects play a crucial role in conformational preferences, as demonstrated through continuum solvation models implemented within DFT frameworks [16] [19]. The transition from gas phase to aqueous solution can result in significant population redistributions among conformational states, with changes in relative populations exceeding 20% for some systems [16]. These solvent-induced conformational changes reflect the delicate balance between intramolecular stereoelectronic effects and intermolecular solvation interactions.

The computational analysis of oxygenated heterocycles reveals complex potential energy surfaces characterized by multiple local minima separated by well-defined transition states [20] [21]. The energy barriers for conformational interconversion typically range from 5 to 20 kJ/mol, indicating that room temperature thermal energy is sufficient to access multiple conformational states [20]. This conformational flexibility has profound implications for biological activity and chemical reactivity patterns.

Stereoelectronic Effects of Oxygenated Heterocycles

The stereoelectronic effects governing the behavior of oxygenated heterocycles represent fundamental interactions that dictate both structural preferences and reactivity patterns. These effects, arising from the strategic orbital overlap between filled and empty molecular orbitals, provide the electronic foundation for understanding the conformational behavior of (2S)-2-(1,3-dioxaindan-5-yl)propan-1-ol.

The anomeric effect constitutes the primary stereoelectronic interaction in 1,3-dioxane systems, involving donation from a nonbonding oxygen lone pair into an adjacent σC-O orbital [10] [15]. This nπ → σ interaction stabilizes conformations where the oxygen lone pair adopts an antiperiplanar arrangement relative to the adjacent C-O bond [10]. The energetic contribution of the anomeric effect ranges from 8 to 25 kJ/mol, depending on the specific molecular environment and substitution pattern [10] [15].

Hyperconjugative interactions between σC-H orbitals and σC-O orbitals provide additional stabilization in dioxane systems [10] [11]. These σ → σ interactions, while individually weaker than the anomeric effect (5-18 kJ/mol), collectively contribute significantly to conformational preferences [10]. The cumulative effect of multiple hyperconjugative interactions can exceed the influence of single anomeric interactions, particularly in highly substituted systems [10].

The reverse Perlin effect, observed in certain heteroatom-containing ring systems, demonstrates the complex interplay between stereoelectronic effects and conformational preferences [10]. This phenomenon, where axial C-H bonds become preferentially elongated relative to equatorial positions, reflects the dominance of nπ → σC-H interactions over traditional σC-H → σC-X hyperconjugation [10]. The magnitude of bond length changes associated with stereoelectronic effects typically ranges from 0.01 to 0.03 Å [10].

Computational analysis using Natural Bond Orbital methodology enables quantitative assessment of stereoelectronic interactions [10] [15]. The second-order perturbation energies derived from NBO analysis provide direct measures of orbital interaction strengths, allowing systematic comparison of different stereoelectronic contributions [10]. These calculations reveal that the relative importance of various stereoelectronic effects depends critically on molecular conformation and substitution patterns [10] [15].

The stereoelectronic effects in negatively and positively charged species demonstrate the sensitivity of orbital interactions to electronic environment [15]. Protonation of oxygen-containing heterocycles significantly alters the balance of stereoelectronic interactions, with preferential protonation occurring at positions that maximize stabilizing orbital overlap [15]. The conformational-dependent proton affinities reveal energy differences of 2-3 kJ/mol between axial and equatorial protonation sites [15].

π-π stacking interactions contribute to the overall stability of aromatic heterocycles, with typical interaction energies ranging from 10 to 40 kJ/mol [4] [5]. These interactions play crucial roles in crystal packing arrangements and intermolecular recognition processes [4]. The crystalline sponge method has revealed the geometric requirements for optimal π-π interactions, including parallel ring orientations and optimal separation distances of 3.3-3.6 Å [4] [5].

CH-halogen interactions represent weaker but directionally specific stereoelectronic effects, with interaction energies typically in the range of 2-12 kJ/mol [4] [5]. These interactions exhibit distinct geometric preferences, with optimal C-H···X angles approaching linearity [4]. The cumulative effect of multiple CH-halogen interactions can provide significant stabilization in appropriately designed molecular systems [4] [5].

The stereoelectronic control of metallation reactions in 1,3-dioxane systems demonstrates the practical implications of orbital interactions [22]. Metallation of acetal protons requires specific geometric arrangements where the departing proton can occupy an "equatorial-like" position, enabling optimal orbital overlap for the metallation process [22]. This stereoelectronic requirement provides a rational basis for predicting and controlling metallation regioselectivity [22].

XLogP3

Explore Compound Types